Welcome to the BenchChem Online Store!
molecular formula C9H8FN3 B2863100 1-(4-fluorophenyl)-1H-pyrazol-4-amine CAS No. 1156602-69-5

1-(4-fluorophenyl)-1H-pyrazol-4-amine

Cat. No. B2863100
M. Wt: 177.182
InChI Key: UBKWWOPAKRZWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09169248B2

Procedure details

A mixture of 1-(4-fluorophenyl)-4-nitropyrazole (0.820 g, 3.96 mmol) and 10% Pd/C (0.133 g, 50% wet by wt) in EtOH (50 mL) was fitted onto a Parr apparatus and agitated under H2 at 40 psi for 40 min. The reaction mixture was then filtered through filter paper. The filtrate was collected and concentrated in vacuo to give 1-(4-fluorophenyl)pyrazol-4-amine as an oil (0.675 g, 96%).
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.133 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]2)=[CH:4][CH:3]=1>CCO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.133 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
agitated under H2 at 40 psi for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted onto a Parr apparatus
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.675 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.